4-(Phenethylamino)quinazoline-6-carbonitrile
説明
4-(Phenethylamino)quinazoline-6-carbonitrile (PEAQ-6-CN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is used to study a variety of biological processes, including in vivo and in vitro experiments. It has been used to study the mechanisms of action, biochemical and physiological effects, and pharmacodynamics of different drugs. PEAQ-6-CN has several advantages and limitations that should be considered when using it in lab experiments.
科学的研究の応用
Cyclin-Dependent Kinase Inhibitor
Senexin A is known to be a cyclin-dependent kinase 8 (cdk8) inhibitor . It binds to cdk19 in an ATP-competitive manner . This makes it a potential candidate for research in the field of cell cycle regulation and cancer therapeutics.
Inhibition of p21-Induced Transcription
Senexin A has been found to inhibit p21-induced transcription . This suggests its potential use in the study of gene expression and regulation.
Reversal of Doxorubicin-Induced Tumor-Promoting Paracrine Activities
Senexin A has been shown to reverse doxorubicin-induced tumor-promoting paracrine activities in vivo . This indicates its potential application in cancer research, particularly in understanding the mechanisms of drug resistance and tumor progression.
Treatment of Occlusive Vascular Disease
Senexin A is an emerging drug candidate to treat occlusive vascular disease . It has been used in a novel strategy to locally and sustainably deliver the drug using graphene oxide-hybridised hyaluronic acid-based hydrogels .
Controlled Drug Delivery System
Senexin A has been incorporated into a graphene oxide-incorporated hyaluronic acid hydrogel for controlled drug delivery . The resulting hydrogels produced sustained delivery of Senexin A over 21 days with tunable release kinetics .
Reduction of Mitochondrial Oxygen Consumption Rate
Senexin A has been found to reduce the mitochondrial oxygen consumption rate and increase glycolysis in uninfected and dengue virus-infected Huh7 cells . This suggests its potential use in the study of cellular metabolism and viral infections.
作用機序
Target of Action
Senexin A primarily targets Cyclin-dependent kinases 8 and 19 (CDK8/19) . CDK8 and CDK19 are important members of the cyclin-dependent kinase family associated with transcription and act as key “molecular switches” in the Mediator complex .
Mode of Action
Senexin A binds to CDK8/19 in an ATP-competitive manner . It inhibits the kinase activity of CDK8/19, thereby inhibiting p21-induced transcription . This interaction impairs the recruitment of RNA Polymerase II to the HIV-1 LTR, inhibiting the induction of HIV-1 expression in response to latency-reversing agents and T cell signaling agonists .
Biochemical Pathways
Senexin A affects the transcription-related processes by regulating gene expression through the Mediator complex . It plays a significant role in the regulation of HIV-1 transcription . The inhibition of CDK8/19 by Senexin A leads to the impairment of the NF-κB-dependent consensus promoter activity stimulated by p21 .
Pharmacokinetics (ADME Properties)
The optimization of these properties is crucial in the drug discovery process as they have a major impact on the likelihood of success of a drug .
Result of Action
The inhibition of CDK8/19 by Senexin A results in the suppression of p21-induced transcription . This action has been shown to antagonize HIV-1 reactivation and promote provirus latency in T cells . In the context of cancer, CDK8/19 inhibition by Senexin A can reverse doxorubicin-induced tumor-promoting paracrine activities .
Action Environment
The action of Senexin A can be influenced by various environmental factors. For instance, in the context of HIV-1, the efficacy of Senexin A in inhibiting viral replication was observed in response to T cell stimulation by PMA and ionomycin . .
特性
IUPAC Name |
4-(2-phenylethylamino)quinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c18-11-14-6-7-16-15(10-14)17(21-12-20-16)19-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJCNHGQFJFCOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1366002-50-7 | |
Record name | Senexin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。